

Comparative assessment of the abuse liability of Amyldihydromorphinone.

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Compound of Interest

Compound Name: Amyldihydromorphinone

Cat. No.: B15444702

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Comparative Assessment of the Abuse Liability of Hydromorphone

Disclaimer: The initial request specified "**Amyldihydromorphinone**." Following a comprehensive search of scientific literature, this term did not yield any relevant results and is not a recognized chemical name for an opioid. It is presumed to be a typographical error for Hydromorphone, also known as dihydromorphinone. This guide will proceed with a comparative assessment of the abuse liability of Hydromorphone.

This guide provides a comparative analysis of the abuse liability of hydromorphone against other commonly prescribed opioids, such as morphine and oxycodone. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview supported by experimental data and methodologies.

Introduction

Hydromorphone is a potent semi-synthetic opioid analgesic derived from morphine.^{[1][2]} It is primarily used for the management of moderate to severe pain.^{[1][2]} Like other μ -opioid receptor agonists, hydromorphone carries a significant risk for abuse and dependence.^{[1][3]} Understanding its abuse liability in comparison to other opioids is crucial for informed clinical use and the development of safer analgesics.

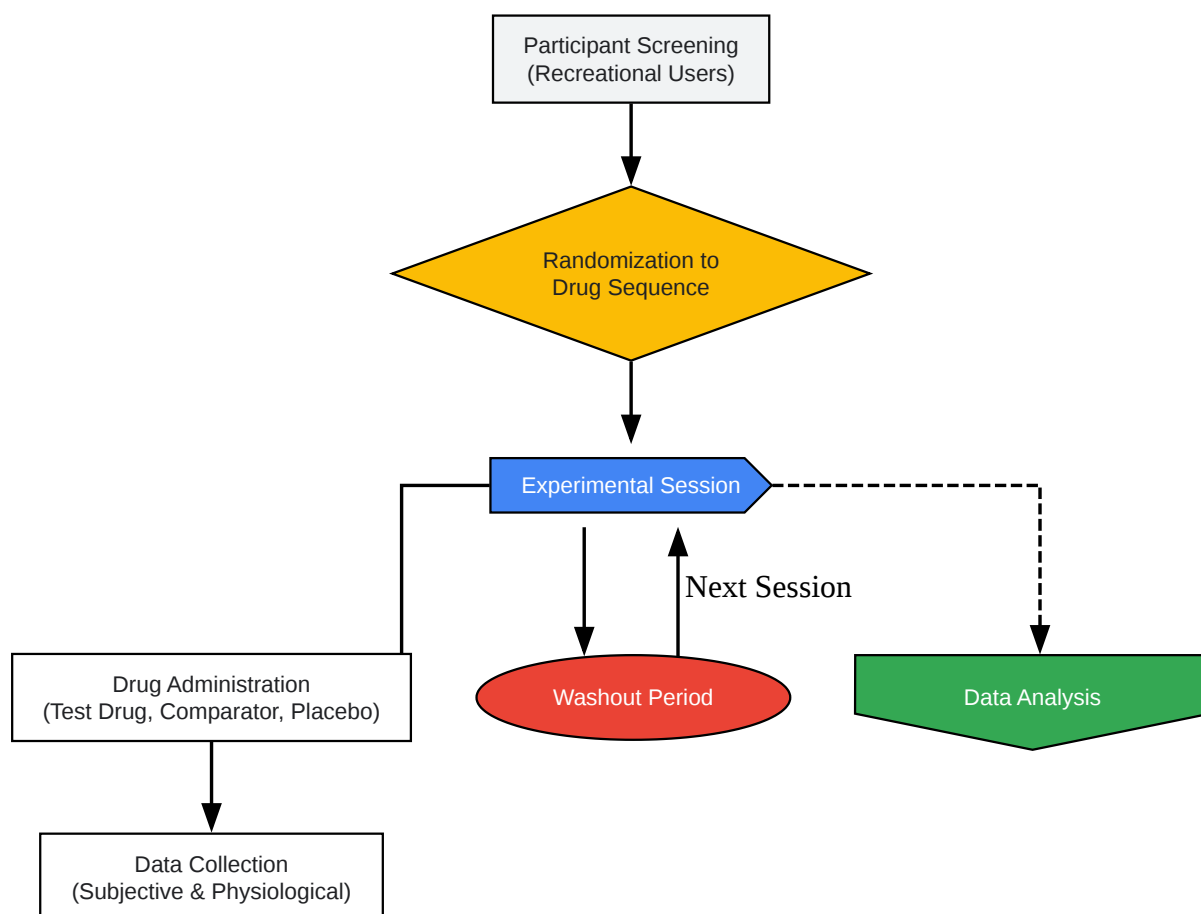
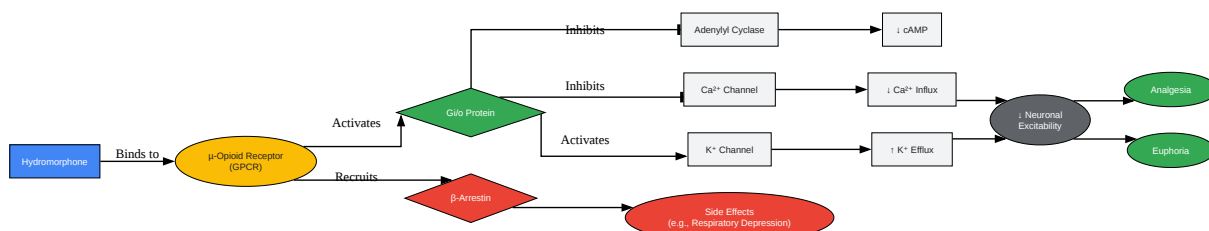
The abuse liability of a drug is its potential to be used non-medically for its psychoactive effects.[4] This is assessed through a variety of preclinical and clinical studies that measure the drug's reinforcing, rewarding, and subjective effects.

Mechanism of Action and Signaling Pathway

Hydromorphone, like other opioids, exerts its effects primarily through the activation of μ -opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[2][5][6] The activation of MORs initiates a cascade of intracellular signaling events.

The classical signaling pathway involves the coupling of the opioid receptor to inhibitory G-proteins (Gi/Go).[7][8][9] This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[5][7][10] The activation of Gi/Go proteins also leads to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6][10] These actions collectively reduce neuronal excitability, leading to the analgesic and euphoric effects of the drug.

Recent research has highlighted a second major signaling pathway mediated by β -arrestin.[5][7] The G-protein pathway is primarily associated with analgesia, while the β -arrestin pathway is thought to be involved in some of the adverse effects of opioids, such as respiratory depression and tolerance.[5] Some opioids show biased agonism, preferentially activating one pathway over the other. Studies suggest that hydromorphone may be biased towards the G-protein-mediated pathway with a smaller contribution from the β -arrestin pathway compared to fentanyl, which could influence its side-effect profile.[5][11]



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